
2-Methyl-5-nitro-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C5H9NO4 It is a member of the 1,3-dioxane family, which are six-membered cyclic acetals
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitro-1,3-dioxane can be synthesized through the reaction of 2-bromo-2-nitropropane-1,3-diol with a suitable catalyst. One method involves slurrying 2-bromo-2-nitropropane-1,3-diol with p-toluenesulfonic acid in benzene . The reaction conditions typically require refluxing the mixture to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The removal of water from the reaction mixture using a Dean-Stark apparatus is a common technique to drive the reaction to completion .
化学反応の分析
Types of Reactions
2-Methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a nickel catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a nickel catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Substitution: Products vary depending on the nucleophile used but can include amines, thiols, or other substituted dioxanes.
科学的研究の応用
2-Methyl-5-nitro-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of the nitro group.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-Methyl-5-nitro-1,3-dioxane involves the interaction of its nitro group with biological molecules. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of enzyme activity and disruption of microbial growth .
類似化合物との比較
Similar Compounds
5-Bromo-2-methyl-5-nitro-1,3-dioxane: Similar structure but with a bromine atom at the 5-position.
2-Methyl-5-nitroimidazole: Contains a nitro group but has an imidazole ring instead of a dioxane ring.
Uniqueness
2-Methyl-5-nitro-1,3-dioxane is unique due to its specific combination of a nitro group and a dioxane ring, which imparts distinct chemical and biological properties. Its stability across a wide pH range and its potential antimicrobial activity make it a valuable compound for various applications .
特性
CAS番号 |
53898-39-8 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC名 |
2-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H9NO4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3 |
InChIキー |
UABHEPDVCHAVPW-UHFFFAOYSA-N |
正規SMILES |
CC1OCC(CO1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


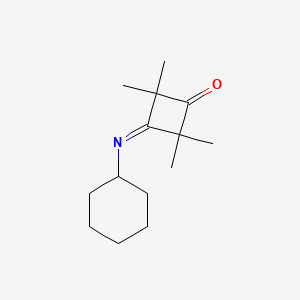
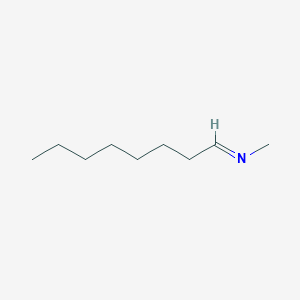
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
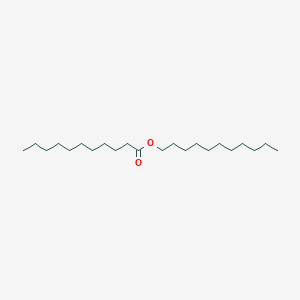
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
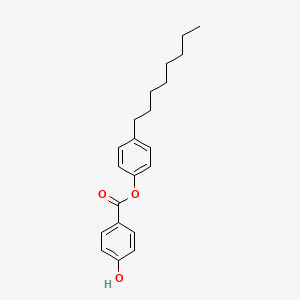
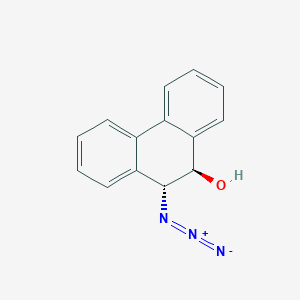
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
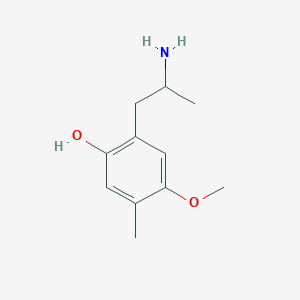
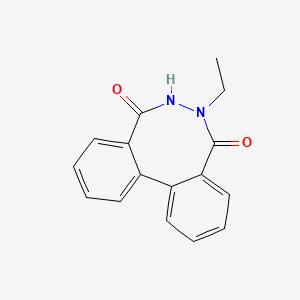

![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)

